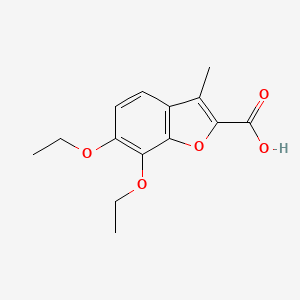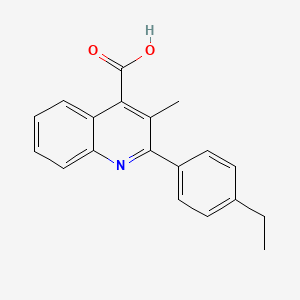
5-(4-Fluorophenyl)-1H-tetrazole
Übersicht
Beschreibung
5-(4-Fluorophenyl)-1H-tetrazole is a compound that belongs to the class of 5-substituted 1H-tetrazoles, which are known for their high nitrogen content and stability among heterocycles. These compounds are of significant interest in medicinal chemistry due to their utility as bioisosteric replacements for carboxylic acids. The presence of the fluorophenyl group may influence the compound's physical properties, reactivity, and potential applications in various fields, including pharmaceuticals, agriculture, and materials science .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles, including those with fluorophenyl groups, can be achieved through various methods. A hydrothermal synthesis method has been reported for a related compound, 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, which involves the reaction of an aryl nitrile with sodium azide in the presence of ammonium chloride and ammonium fluoride as catalysts under hydrothermal conditions. This method provides a high yield and purity without the need for further recrystallization . Although not directly related to 5-(4-Fluorophenyl)-1H-tetrazole, this method could potentially be adapted for its synthesis. Additionally, recent advances in the synthesis of 5-substituted 1H-tetrazoles have been made, including microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles, which could offer more efficient and eco-friendly approaches .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be complex and varies depending on the substituents attached to the tetrazole ring. For instance, the molecular and crystal structure of a related compound, 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione, has been studied using single-crystal X-ray diffraction. This compound forms H-bonded centrosymmetric dimers in the crystal and has a nonplanar structure with a significant torsion angle between the tetrazole and benzene rings . Such structural details are crucial for understanding the reactivity and potential interactions of 5-(4-Fluorophenyl)-1H-tetrazole in biological systems or materials applications.
Chemical Reactions Analysis
Tetrazole compounds can undergo various chemical reactions, including photodecomposition. For example, 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione undergoes clean photodecomposition to form carbodiimides, which suggests potential applications in industrial, agricultural, and medicinal fields . Although this reaction is not directly related to 5-(4-Fluorophenyl)-1H-tetrazole, it highlights the reactivity of tetrazole compounds under certain conditions. The synthesis of tetrazole derivatives can also lead to the formation of coordination complexes with metals, as seen in the complexation of tetrazole-thione derivatives with cadmium(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Fluorophenyl)-1H-tetrazole can be inferred from related compounds. Tetrazoles are known for their high nitrogen content, which contributes to their unique properties such as proton conductivity and electrochemical stability. These properties make them suitable for use in proton exchange membranes (PEMs) . The presence of a fluorophenyl group could also affect the lipophilicity, metabolic stability, and bioavailability of the compound, as seen in the case of a 5-lipoxygenase inhibitor with improved pharmacokinetic and toxicology characteristics . Additionally, the synthesis and characterization of tetrazole derivatives with different substituents can provide insights into their thermal stability and potential applications in various fields .
Wissenschaftliche Forschungsanwendungen
Molecular Modification and Synthesis for Pharmacological Profiles
5-(4-Fluorophenyl)-1H-tetrazole derivatives have been synthesized and studied for their potential in pharmacology. For example, one study focused on a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, to evaluate its analgesic, anti-inflammatory, and vasorelaxant effects. This derivative demonstrated a reduction in abdominal writhing, neurogenic pain, inflammatory pain, and carrageenan-induced paw edema in studies, suggesting its potential for drug development with a safe toxicity profile (Oliveira et al., 2017).
Crystal Structure and Coordination Chemistry
The molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) have been explored. Understanding the crystal structure aids in the application of these compounds in coordination chemistry, revealing how these structures interact at a molecular level (Askerov et al., 2018).
Synthesis Methods and Medicinal Chemistry
Advancements in the synthesis of 5-substituted 1H-tetrazoles have been noted, with significant applications in medicinal chemistry. Tetrazoles are used as a bioisosteric replacement for carboxylic acids in clinical drugs, making their synthesis an area of ongoing research (Mittal & Awasthi, 2019).
Corrosion Inhibition in Metals
Tetrazole derivatives, including 5-(4-Fluorophenyl)-1H-tetrazole, have shown potential in inhibiting corrosion in metals like stainless steel in acidic mediums. This application is crucial in industrial settings where metal longevity and durability are essential (Ehsani et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Related compounds have been found to exhibit their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been found to affect the er stress pathway and the nf-kb inflammatory pathway .
Pharmacokinetics
A related compound, 2-(4-fluorophenyl)imidazol-5-ones, has been studied for its pharmacokinetic properties .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOERLWDORJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354193 | |
| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1H-tetrazole | |
CAS RN |
50907-21-6 | |
| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)


![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)


![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)



